molecular formula C18H19N5O3 B2748425 2,3-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921165-69-7

2,3-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2748425
CAS No.: 921165-69-7
M. Wt: 353.382
InChI Key: FDTZPXROOLGUNY-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used as building blocks for natural products such as proteins and peptides . Many benzamide derivatives have been found to possess various biological activities .


Molecular Structure Analysis

The molecular structure of a similar compound, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, has been studied . In this molecule, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups .


Chemical Reactions Analysis

Amides can undergo various reactions. For example, they can be hydrolyzed under acidic or basic conditions . They can also be reduced to amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of an intramolecular N—H O hydrogen bond in a similar compound, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, affects its crystal structure .

Scientific Research Applications

Chemical Synthesis and Characterization

Compounds with complex structures, including those with benzamide groups and various substituents, are often subjects of synthetic chemistry research. For example, the synthesis and characterization of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific core structures have been studied for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Similarly, the synthesis and antimicrobial evaluation of tetrazole and thiophene-carboxamides indicate the broad interest in developing compounds with potential biological activities (Talupur et al., 2021).

Potential Biological Activities

Compounds like "2,3-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" could potentially be explored for various biological activities. Research into similar structures has revealed that certain benzamide derivatives exhibit significant analgesic, anti-inflammatory, anticancer, and antimicrobial activities. For instance, benzamides have been evaluated for their cyclooxygenase inhibition and had shown analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another study on tetrazole-carboxamides demonstrated their potential for antimicrobial properties (Talupur et al., 2021).

Chemical Properties and Structural Analysis

The structural analysis of similar compounds can provide insights into the physicochemical properties and potential reactivity of "this compound". Studies on related molecules often involve detailed characterization using techniques such as NMR, IR spectroscopy, and X-ray crystallography, which are crucial for understanding the molecular structure and potential applications in various fields (Kranjc et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many benzamide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic and anticancer properties .

Properties

IUPAC Name

2,3-dimethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-12-7-9-13(10-8-12)23-16(20-21-22-23)11-19-18(24)14-5-4-6-15(25-2)17(14)26-3/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTZPXROOLGUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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